molecular formula C14H13N5O2S B5428971 2-{[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methyl}-5-nitro-1H-1,3-benzodiazole

2-{[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methyl}-5-nitro-1H-1,3-benzodiazole

Cat. No.: B5428971
M. Wt: 315.35 g/mol
InChI Key: VOLMITBBTHYMNC-UHFFFAOYSA-N
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Description

2-{[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methyl}-5-nitro-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a nitro group and a sulfanyl-methyl linkage to a dimethylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methyl}-5-nitro-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe sulfanyl-methyl linkage is then formed by reacting the intermediate with a suitable thiol derivative of the dimethylpyrimidinyl group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methyl}-5-nitro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methyl}-5-nitro-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methyl}-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfanyl-methyl linkage may also play a role in modulating the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid
  • 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
  • Rabeprazole Thioether

Uniqueness

2-{[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]methyl}-5-nitro-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl-methyl linkage to a dimethylpyrimidinyl moiety distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-5-9(2)16-14(15-8)22-7-13-17-11-4-3-10(19(20)21)6-12(11)18-13/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLMITBBTHYMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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